

Olgotrelvir: A Comparative Analysis of In Vitro and In Vivo Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent demonstrating a novel dual mechanism of action against SARS-CoV-2. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by available experimental data, to inform researchers and drug development professionals.

At a Glance: Olgotrelvir's Efficacy

Olgotrelvir is a prodrug that is converted to its active form, AC1115, in the body. AC1115 targets both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and human cathepsin L, a host protease involved in viral entry into cells.[1][2][3] This dual-inhibition strategy offers the potential for enhanced antiviral activity and a higher barrier to resistance.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of **Olgotrelvir** and its active form, AC1115.

In Vitro Efficacy of AC1115



Target	SARS-CoV-2 Variant	Assay	IC50/EC50	Reference
SARS-CoV-2 Mpro	WA-1	Enzymatic Inhibition	IC50: 2.7 nM	[1]
SARS-CoV-2 Mpro	Omicron	Enzymatic Inhibition	IC50: 14.3 nM	[1]
Human Cathepsin L	-	Enzymatic Inhibition	IC50: 27.4 pM	[1]
SARS-CoV-2	WA-1	Antiviral Assay (Vero E6 cells)	EC50: 1.0 μM	[1]
SARS-CoV-2	Alpha, Beta, Delta, Gamma, Lambda	Antiviral Assay (Vero E6 cells)	EC50: 0.28 - 4.26 μM	[4]
SARS-CoV-2	Omicron BA.5	Antiviral Assay (Vero E6 cells)	EC50: 0.8 μM	[1]
SARS-CoV-2	Omicron BA.5	Antiviral Assay (differentiated normal human bronchial epithelial cells)	EC50: <41 nM	[1]

In Vivo Efficacy of Olgotrelvir in K18-hACE2 Transgenic Mice



Dosage	Treatment Schedule	Key Findings	Reference
500 mg/kg and 1000 mg/kg (oral, BID)	Prophylactic (immediately after viral inoculation)	Significantly reduced lung virus load, prevented body weight loss, and reduced cytokine release and lung pathology.	[1]
1000 mg/kg (oral, BID)	Therapeutic (12 hours post-infection)	Resulted in a significant reduction of viral RNA shedding and prevention of body weight loss.	[4]
400 mg/kg (oral, BID)	Prophylactic	Blocked the release of pro-inflammatory cytokines (IL-6, TNF-α, GM-CSF).	[5]

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are outlined below based on publicly available information and general laboratory procedures.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

- Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide
 with a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), test
 compound (AC1115), and a positive control inhibitor (e.g., nirmatrelvir).
- Procedure:



- 1. The test compound is serially diluted in the assay buffer.
- 2. Recombinant Mpro enzyme is pre-incubated with the diluted compound or control in a microplate.
- 3. The FRET substrate is added to initiate the enzymatic reaction.
- 4. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
- 5. The rate of substrate cleavage is calculated from the increase in fluorescence.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the
 enzyme inhibition percentage against the logarithm of the compound concentration and
 fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay in Vero E6 Cells

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cell-based model.

- Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a suitable medium (e.g., DMEM with fetal bovine serum and antibiotics) and seeded in 96-well plates.
- Virus Infection:
 - 1. Cells are infected with a known titer of a SARS-CoV-2 variant.
 - 2. Simultaneously, the cells are treated with serial dilutions of the test compound (**Olgotrelvir**/AC1115) or a placebo.
- Incubation: The plates are incubated for a defined period (e.g., 2-3 days) to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured using one of several methods:



- Cytopathic Effect (CPE) Assay: The percentage of cells showing virus-induced damage is visually assessed.
- Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.
- Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell culture supernatant is quantified.
- Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, is calculated.

In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model

This animal model is used to assess the in vivo efficacy of antiviral candidates.

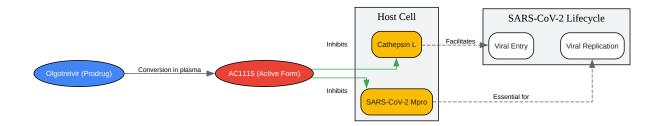
- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
- Infection: Mice are intranasally inoculated with a specific strain of SARS-CoV-2.
- Treatment:
 - Prophylactic model: Treatment with Olgotrelvir or a vehicle control is initiated shortly before or at the time of infection.
 - Therapeutic model: Treatment begins at a specified time point after infection.
- Monitoring: The mice are monitored daily for clinical signs of disease, including body weight loss and mortality.
- Endpoint Analysis: At specific time points post-infection, tissues (e.g., lungs) are harvested to measure:
 - Viral load: Quantified by plaque assay or qRT-PCR.
 - Histopathology: To assess lung damage.
 - Cytokine levels: To measure the inflammatory response.



Data Analysis: The efficacy of the treatment is determined by comparing the outcomes in the
 Olgotrelvir-treated group to the vehicle-treated control group.

Mechanism of Action and Experimental Workflow

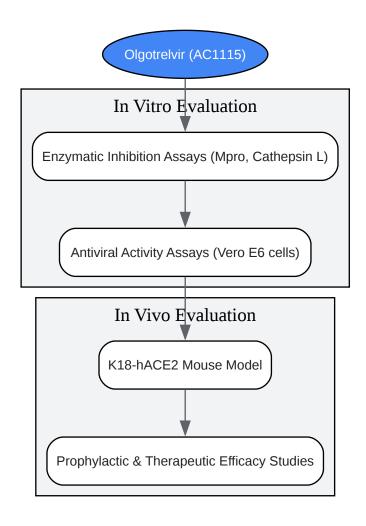
The following diagrams illustrate the dual-inhibition mechanism of **Olgotrelvir** and a general workflow for its efficacy evaluation.



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Caption: Dual-inhibition mechanism of Olgotrelvir's active form, AC1115.





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Caption: General workflow for evaluating the efficacy of Olgotrelvir.

Comparative Performance

A key advantage of **Olgotrelvir** is its potent activity against nirmatrelvir-resistant Mpro mutants. [1] Nirmatrelvir is the active component of Paxlovid, a leading oral antiviral for COVID-19. The emergence of resistance to existing therapies is a significant concern, and **Olgotrelvir**'s efficacy against such variants suggests it could be a valuable alternative. Furthermore, **Olgotrelvir** is designed as a standalone treatment and does not require co-administration with ritonavir, a CYP3A4 inhibitor used to boost nirmatrelvir levels.[1] This could reduce the potential for drug-drug interactions, a known limitation of Paxlovid.

However, direct head-to-head experimental data comparing the in vitro and in vivo efficacy of **Olgotrelvir** with other authorized antivirals like Paxlovid and remdesivir under the same



experimental conditions is limited in the public domain. Such studies would be crucial for a definitive comparative assessment.

Conclusion

Olgotrelvir demonstrates promising in vitro and in vivo efficacy against SARS-CoV-2, including variants of concern. Its dual mechanism of action, targeting both viral replication and entry, and its activity against nirmatrelvir-resistant mutants, position it as a next-generation oral antiviral candidate. Further publication of detailed experimental protocols and direct comparative studies will be essential for a complete understanding of its therapeutic potential relative to other available treatments.

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